Cas no 1031954-55-8 (2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide)
![2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1031954-55-8x500.png)
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- 1031954-55-8
- AKOS005048382
- 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide
- 2-((3-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- 2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
- 5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide
- F3222-5302
- 2-[[3-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-pyrazinyl]thio]-N-(4-ethoxyphenyl)acetamide
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- インチ: 1S/C26H31N5O2S/c1-4-33-22-10-8-21(9-11-22)29-24(32)18-34-26-25(27-12-13-28-26)31-16-14-30(15-17-31)23-7-5-6-19(2)20(23)3/h5-13H,4,14-18H2,1-3H3,(H,29,32)
- InChIKey: XMHGULIWTLOVIJ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(OCC)C=C1)(=O)CSC1=NC=CN=C1N1CCN(C2=CC=CC(C)=C2C)CC1
計算された属性
- せいみつぶんしりょう: 477.21984642g/mol
- どういたいしつりょう: 477.21984642g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 624
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 95.9Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 710.3±60.0 °C(Predicted)
- 酸性度係数(pKa): 12.31±0.70(Predicted)
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-5302-2μmol |
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide |
1031954-55-8 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3222-5302-10mg |
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide |
1031954-55-8 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-5302-15mg |
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide |
1031954-55-8 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3222-5302-3mg |
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide |
1031954-55-8 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-5302-5μmol |
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide |
1031954-55-8 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-5302-40mg |
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide |
1031954-55-8 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3222-5302-10μmol |
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide |
1031954-55-8 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-5302-5mg |
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide |
1031954-55-8 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-5302-4mg |
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide |
1031954-55-8 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3222-5302-30mg |
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide |
1031954-55-8 | 90%+ | 30mg |
$119.0 | 2023-04-27 |
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamideに関する追加情報
Comprehensive Analysis of 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide (CAS No. 1031954-55-8)
The compound 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide, with the CAS number 1031954-55-8, is a sophisticated chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework, combining a piperazine core with a pyrazine ring and an acetamide moiety, making it a subject of interest for its potential therapeutic applications. Researchers are particularly intrigued by its structure-activity relationship (SAR), which could unlock novel pathways for drug development.
In recent years, the demand for small-molecule inhibitors and receptor modulators has surged, driven by advancements in precision medicine and targeted therapy. The 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide aligns with these trends, as its molecular design suggests potential interactions with G-protein-coupled receptors (GPCRs) and kinase enzymes. These targets are critical in treating conditions such as neurological disorders, inflammatory diseases, and metabolic syndromes, which are among the most searched health topics globally.
The synthesis of CAS 1031954-55-8 involves multi-step organic reactions, including sulfanyl linkage formation and amide coupling, which are widely discussed in medicinal chemistry forums. Its physicochemical properties, such as solubility, stability, and bioavailability, are key factors under investigation, as they directly impact its drug-likeness and pharmacokinetic profile. These aspects are frequently queried in AI-driven drug discovery platforms, reflecting the growing intersection of computational chemistry and experimental validation.
From a commercial perspective, 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is cataloged by suppliers specializing in high-purity research chemicals. Its applications span in vitro assays, lead optimization, and mechanistic studies, addressing the needs of academic and industrial laboratories. The compound's patent landscape and regulatory status are also hot topics, as stakeholders seek to navigate intellectual property and compliance requirements in drug development.
In conclusion, CAS 1031954-55-8 represents a promising candidate for further exploration in drug discovery pipelines. Its intricate architecture and functional versatility make it a valuable tool for scientists tackling unmet medical needs. As the scientific community continues to prioritize molecular innovation, compounds like this will remain at the forefront of biomedical research and therapeutic breakthroughs.
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